1-(Bromomethyl)-4-methoxy-2-nitrobenzene
Overview
Description
1-(Bromomethyl)-4-methoxy-2-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a bromomethyl group, a methoxy group, and a nitro group
Mechanism of Action
Target of Action
Bromomethyl compounds are often used in organic synthesis, particularly in suzuki-miyaura coupling reactions . This suggests that the compound may interact with organoboron reagents or palladium catalysts in these reactions .
Mode of Action
Bromomethyl compounds are generally electrophilic and can participate in nucleophilic substitution reactions . In the context of Suzuki-Miyaura coupling, the bromomethyl group may undergo oxidative addition with a palladium catalyst, forming a new Pd-C bond .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Bromomethyl)-4-methoxy-2-nitrobenzene . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity. Additionally, regulatory factors may also influence its use and disposal .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-methoxy-2-nitrobenzene can be synthesized through a multi-step process involving the introduction of each substituent on the benzene ring. The typical synthetic route includes:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable catalyst.
Bromomethylation: The bromomethyl group is introduced by reacting the intermediate compound with bromomethane in the presence of a Lewis acid catalyst such as aluminum bromide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-(Aminomethyl)-4-methoxy-2-nitrobenzene.
Oxidation: Formation of 1-(Bromomethyl)-4-hydroxy-2-nitrobenzene.
Scientific Research Applications
1-(Bromomethyl)-4-methoxy-2-nitrobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic or photophysical properties.
Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: It is used as a probe to study biochemical pathways and interactions.
Comparison with Similar Compounds
- 1-(Chloromethyl)-4-methoxy-2-nitrobenzene
- 1-(Bromomethyl)-4-methoxybenzene
- 1-(Bromomethyl)-2-nitrobenzene
Comparison: 1-(Bromomethyl)-4-methoxy-2-nitrobenzene is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring. This combination affects its reactivity and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications .
Properties
IUPAC Name |
1-(bromomethyl)-4-methoxy-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-7-3-2-6(5-9)8(4-7)10(11)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFGFNGYZZHELE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395875 | |
Record name | 1-(bromomethyl)-4-methoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57559-52-1 | |
Record name | 1-(bromomethyl)-4-methoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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